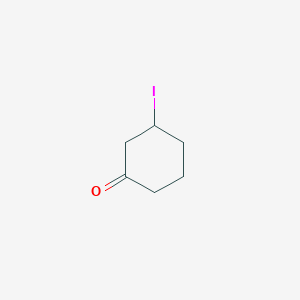
3-Iodocyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodocyclohexan-1-one is a chemical compound that belongs to the class of cyclic ketones. It is a white crystalline powder with a molecular formula of C6H9IO. This compound is widely used in scientific research applications due to its unique properties.
Mechanism Of Action
The mechanism of action of 3-Iodocyclohexan-1-one is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. This compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Iodocyclohexan-1-one. However, it has been reported that this compound can inhibit the growth of certain cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Iodocyclohexan-1-one in lab experiments is its high reactivity towards various electrophiles. This compound can be used as a versatile building block in the synthesis of various organic compounds. However, one of the limitations of using this compound is its high cost and limited availability.
Future Directions
There are several future directions for the research on 3-Iodocyclohexan-1-one. One of the potential applications of this compound is in the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. Another potential application is in the development of new agrochemicals with improved crop yield and disease resistance.
Conclusion:
In conclusion, 3-Iodocyclohexan-1-one is a versatile compound that has a wide range of scientific research applications. Its unique properties make it a valuable building block in the synthesis of various organic compounds. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 3-Iodocyclohexan-1-one is a multi-step process that involves the reaction of cyclohexanone with iodine and phosphorus. The first step involves the formation of an intermediate compound, 3-iodocyclohexanol, by the reaction of cyclohexanone with iodine and phosphorus in the presence of water. This intermediate compound is then oxidized using sodium hypochlorite to form 3-Iodocyclohexan-1-one.
Scientific Research Applications
3-Iodocyclohexan-1-one is widely used in scientific research applications due to its unique properties. It is commonly used as a building block in the synthesis of various organic compounds. This compound is also used as a reagent in the synthesis of biologically active compounds such as pharmaceuticals and agrochemicals.
properties
CAS RN |
62784-61-6 |
|---|---|
Product Name |
3-Iodocyclohexan-1-one |
Molecular Formula |
C6H9IO |
Molecular Weight |
224.04 g/mol |
IUPAC Name |
3-iodocyclohexan-1-one |
InChI |
InChI=1S/C6H9IO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2 |
InChI Key |
BCQOJHJQCYPXCE-UHFFFAOYSA-N |
SMILES |
C1CC(CC(=O)C1)I |
Canonical SMILES |
C1CC(CC(=O)C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



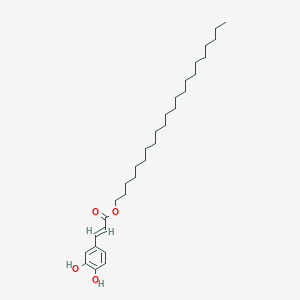
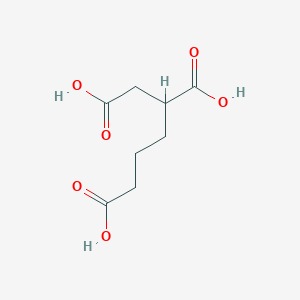
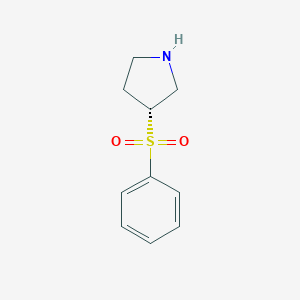
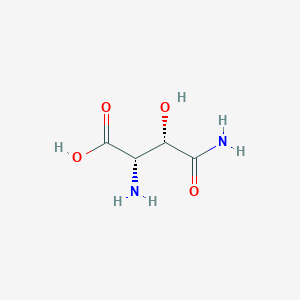
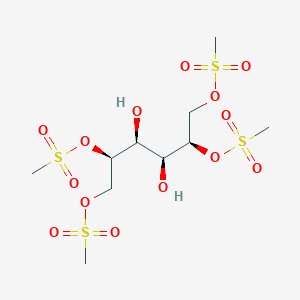
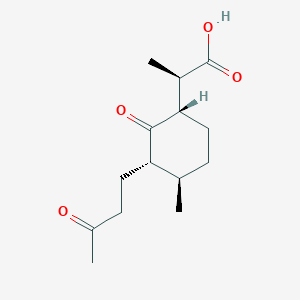
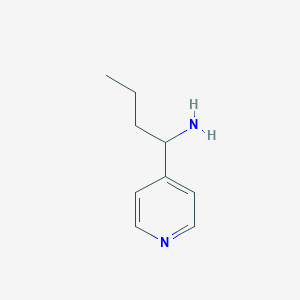
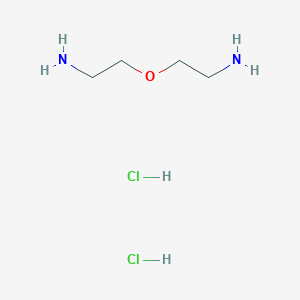
![Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B109391.png)
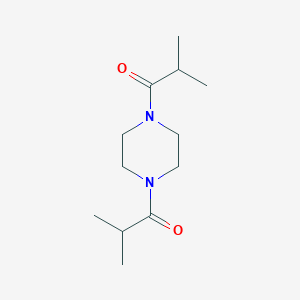
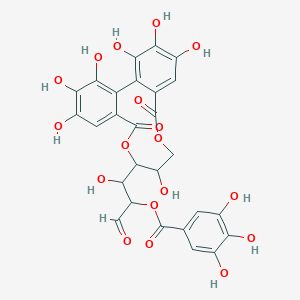
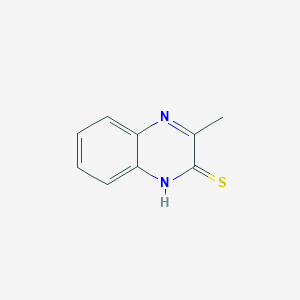
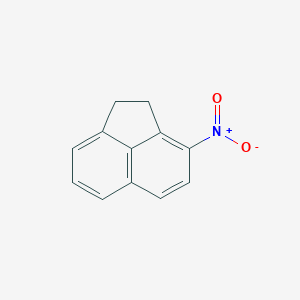
![5-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B109403.png)